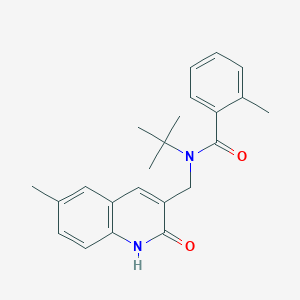

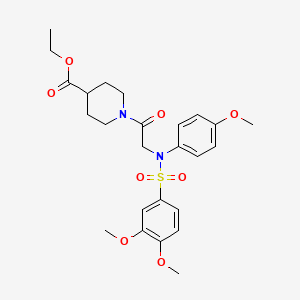

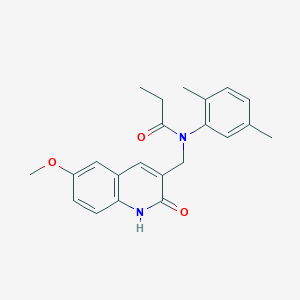

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex and multifaceted condition that affects millions of people worldwide. Despite the availability of various pain medications, many patients still experience inadequate pain relief or suffer from side effects. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

The mechanism of action of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is not fully understood. However, it is believed to work by blocking the activity of a specific type of ion channel called the Nav1.7 channel. The Nav1.7 channel is involved in the transmission of pain signals from the periphery to the central nervous system. By blocking this channel, this compound may reduce the transmission of pain signals and thereby reduce pain perception.

Biochemical and Physiological Effects

This compound has been shown to have a good safety profile in preclinical studies. It does not appear to produce any significant adverse effects on vital organs or physiological functions. This compound has also been shown to be well-tolerated in clinical trials, with no serious adverse events reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for the Nav1.7 channel. This specificity makes it a promising candidate for the treatment of chronic pain, as it may reduce the risk of side effects associated with non-specific inhibition of ion channels. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in some patients.

Direcciones Futuras

There are several future directions for the development of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and related compounds. One direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and duration of action. Another direction is the development of combination therapies that target multiple pain pathways to achieve better pain relief. Additionally, the identification of biomarkers that predict response to this compound may help to personalize treatment and improve patient outcomes. Overall, this compound represents a promising new approach to the treatment of chronic pain, and further research is needed to fully realize its potential.

Conclusion

This compound is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its specificity for the Nav1.7 channel makes it a promising candidate for the treatment of chronic pain, and it has been shown to have a good safety profile in preclinical and clinical studies. However, further research is needed to optimize its pharmacokinetic properties and identify biomarkers that predict response to treatment. Overall, this compound represents a promising new approach to the treatment of chronic pain, and it has the potential to improve the lives of millions of people worldwide.

Métodos De Síntesis

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxy-4-(2-hydroxyethoxy)phenol to form the intermediate product. The intermediate is then reacted with N-ethylglycine to obtain this compound.

Aplicaciones Científicas De Investigación

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied in preclinical models of chronic pain. In animal models, this compound has been shown to reduce pain behavior in various pain models, including neuropathic pain, inflammatory pain, and osteoarthritis pain. This compound has also been shown to reduce pain hypersensitivity and improve quality of life in animal models of chronic pain.

Propiedades

IUPAC Name |

N-ethyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-4-21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWYWENKRVKZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

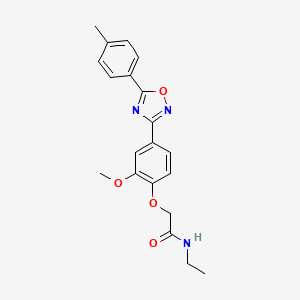

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)

![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

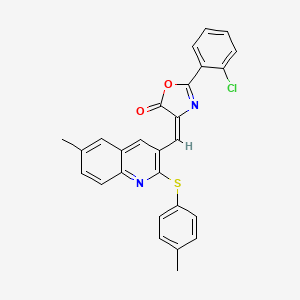

![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)

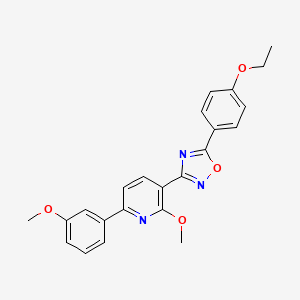

![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)